molecular formula C7H11NS B14455508 2-(3-Butynyl)thiazolidine CAS No. 75606-41-6

2-(3-Butynyl)thiazolidine

Cat. No.: B14455508
CAS No.: 75606-41-6
M. Wt: 141.24 g/mol
InChI Key: AWNMZYWNQKGUGS-UHFFFAOYSA-N
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Description

2-(3-Butynyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of the butynyl group at the second position of the thiazolidine ring adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butynyl)thiazolidine typically involves the condensation of a thiol with an aldehyde or ketone. One common method is the reaction between 3-butyn-1-amine and a thioaldehyde under mild conditions. This reaction can be catalyzed by acids or bases, and the choice of solvent can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as multicomponent reactions or click chemistry. These methods are designed to improve selectivity, yield, and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Butynyl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products can have enhanced biological activities and are often used in further research and development .

Scientific Research Applications

2-(3-Butynyl)thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Butynyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Butynyl)thiazolidine is unique due to the presence of the butynyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and biological applications, distinguishing it from other thiazolidine derivatives .

Properties

CAS No.

75606-41-6

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-but-3-ynyl-1,3-thiazolidine

InChI

InChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h1,7-8H,3-6H2

InChI Key

AWNMZYWNQKGUGS-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1NCCS1

Origin of Product

United States

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